

# PF-04957325 solubility in DMSO and other solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-04957325

Cat. No.: B609944

[Get Quote](#)

## Application Notes: PF-04957325

For Researchers, Scientists, and Drug Development Professionals

## Product Information

- Name: **PF-04957325**
- CAS Number: 1305115-80-3[1]
- Molecular Formula: C<sub>14</sub>H<sub>15</sub>F<sub>3</sub>N<sub>8</sub>OS[1]
- Molecular Weight: 400.38 g/mol [1][2]
- Description: **PF-04957325** is a potent, selective, and cAMP-competitive inhibitor of phosphodiesterase 8 (PDE8), with high affinity for PDE8A and PDE8B isoforms.[1][2][3][4] It is a valuable tool for investigating the role of PDE8 in various cellular processes and disease models.

## Mechanism of Action

**PF-04957325** selectively inhibits the PDE8 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] By blocking PDE8, **PF-04957325** prevents the degradation of cAMP, leading to its accumulation within the cell.[6][7] This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA)

pathway, which in turn phosphorylates various substrates, including the cAMP-response element binding protein (CREB).<sup>[6][8]</sup> The PDE8/cAMP/PKA/CREB signaling axis is implicated in numerous physiological functions, including steroidogenesis, immune response, and neuronal processes.<sup>[2][5][6][8]</sup>

[Click to download full resolution via product page](#)**Figure 1: PF-04957325 mechanism of action on the PDE8/cAMP signaling pathway.**

## Solubility Data

**PF-04957325** exhibits solubility in various organic solvents but is insoluble in water.[\[2\]](#) For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[\[2\]](#)

| Solvent        | Concentration              | Notes                                                                                                                                | Reference                               |
|----------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| DMSO           | 80 mg/mL (~200 mM)         | Use fresh DMSO;<br>moisture reduces<br>solubility. Sonication is<br>recommended.                                                     | <a href="#">[2]</a> <a href="#">[4]</a> |
| 2 mg/mL        | Forms a clear<br>solution. | <a href="#">[1]</a>                                                                                                                  |                                         |
| Ethanol        | 3 mg/mL (~7.5 mM)          | -                                                                                                                                    | <a href="#">[2]</a>                     |
| Water          | Insoluble                  | -                                                                                                                                    | <a href="#">[2]</a>                     |
| Aqueous Buffer | Not recommended            | Direct dilution of<br>DMSO stock into<br>aqueous media may<br>cause precipitation. A<br>serial dilution in<br>DMSO is advised first. | <a href="#">[4]</a>                     |

## Protocols

### Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **PF-04957325** for subsequent dilution in experimental assays.

Materials:

- **PF-04957325** powder
- Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **PF-04957325** vial to room temperature before opening.
- Weigh the desired amount of **PF-04957325** powder in a sterile tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 249.76  $\mu$ L of DMSO to 1 mg of **PF-04957325**).
- Vortex thoroughly to dissolve the powder. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[3][4]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4]
- Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[3]

## In Vitro Cell-Based Assay Protocol

Objective: To treat cultured cells with **PF-04957325** for functional analysis.

Procedure:

- Culture cells to the desired confluence according to standard protocols.
- Prepare the final working concentrations of **PF-04957325** by performing a serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.[4]
  - Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO must be included in all experiments.[8]
- For example, to achieve a final concentration of 300 nM in 2 mL of medium, add 0.6  $\mu$ L of a 1 mM DMSO stock solution.[8]

- Remove the existing medium from the cells and replace it with the medium containing **PF-04957325** or the vehicle control.
- Incubate the cells for the desired experimental duration (e.g., 6 to 24 hours).[\[8\]](#)
- Proceed with downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or cell proliferation assays.[\[3\]\[8\]](#)

## Preparation of Formulations for In Vivo Studies

Objective: To prepare **PF-04957325** in a suitable vehicle for administration in animal models. The choice of formulation depends on the route of administration.

### A. Saline-Based Formulation (Subcutaneous/Intraperitoneal Injection)

- Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[\[3\]](#)
- Procedure:
  - Add the required volume of **PF-04957325** DMSO stock solution to the PEG300 and mix until clear.
  - Add Tween-80 and mix until the solution is clear.
  - Add saline to reach the final volume and mix thoroughly.
  - This formulation has been shown to achieve a solubility of  $\geq 2.5$  mg/mL.[\[3\]](#)

### B. Corn Oil-Based Formulation (Oral Gavage)

- Composition: 10% DMSO, 90% Corn Oil.[\[3\]](#)
- Procedure:
  - Add the required volume of **PF-04957325** DMSO stock solution to the corn oil.
  - Mix thoroughly until a clear solution or a uniform suspension is achieved.
  - This formulation has been shown to achieve a solubility of  $\geq 2.5$  mg/mL.[\[3\]](#)

### C. Carboxymethylcellulose (CMC) Suspension (Oral Gavage)

- Composition: Carboxymethylcellulose sodium (CMC-Na) solution.
- Procedure:
  - Weigh the required amount of **PF-04957325** powder.
  - Add the powder to the appropriate volume of CMC-Na solution (e.g., 1% in water).
  - Mix thoroughly to create a homogeneous suspension.
  - A concentration of  $\geq 5$  mg/mL has been reported using this method.[2]

Note: For all in vivo experiments, prepare formulations fresh on the day of use and include a vehicle control group receiving the same formulation without the active compound.[2]



[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow for using **PF-04957325**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PF-04957325 ≥98% (HPLC) | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]

- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-04957325 | PDE | TargetMol [targetmol.com]
- 5. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-04957325 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609944#pf-04957325-solubility-in-dmso-and-other-solvents\]](https://www.benchchem.com/product/b609944#pf-04957325-solubility-in-dmso-and-other-solvents)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)